molecular formula C8H12N4 B6315189 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile CAS No. 1393100-52-1

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile

Cat. No.: B6315189
CAS No.: 1393100-52-1
M. Wt: 164.21 g/mol
InChI Key: BFALMXAGRXTAGV-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile is a nitrile-containing heterocyclic compound characterized by a pyrazole ring substituted with an amino group at position 4 and a methyl group at position 2. The propanenitrile backbone is branched, with a methyl group at the central carbon. Its reactivity is influenced by the electron-withdrawing nitrile group and the nucleophilic amino substituent on the pyrazole ring.

Properties

IUPAC Name

2-(4-amino-3-methylpyrazol-1-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-6-7(10)4-12(11-6)8(2,3)5-9/h4H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFALMXAGRXTAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Alkylation of Pyrazole Precursors

The foundational step in synthesizing 2-(4-amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile involves the alkylation of 3-methyl-4-nitro-1H-pyrazole with a brominated nitrile precursor. In a representative protocol, methyl 2-bromo-2-methylpropanoate reacts with 3-methyl-4-nitro-1H-pyrazole in dimethylformamide (DMF) under basic conditions (potassium carbonate, K₂CO₃) to yield methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate. This step achieves an 84% yield after crystallization with petroleum ether, demonstrating the efficiency of SN2 nucleophilic substitution in forming the pyrazole-propanenitrile backbone.

Reaction Conditions Table

ParameterValue
SolventDMF
BaseK₂CO₃ (1.5 equiv)
Temperature0°C → 25°C (gradual warming)
Reaction Time16 hours
WorkupEthyl acetate extraction
Yield84%

The nitro group in the intermediate serves as a protecting group, enabling subsequent functionalization while preserving the pyrazole ring’s integrity.

Nitro Reduction to Amino Intermediate

Reduction of the nitro group to an amine is critical for generating the 4-amino-pyrazole moiety. Hydrogenation using palladium on carbon (Pd/C, 10% wet) under hydrogen pressure (8.0 kg, 113 psi) in methanol quantitatively reduces methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate to methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoate. This step highlights the selectivity of catalytic hydrogenation for nitro groups without affecting ester functionalities.

Key Observations

  • Catalyst Loading : 10% Pd/C (50% wet) ensures complete reduction within 3 hours.

  • Byproduct Control : Filtration through Celite® removes catalyst residues, minimizing contamination.

  • Yield : >99% purity after slurrying in methyl tert-butyl ether (MTBE).

Cyanation via Dehydration of Primary Amides

The final step involves converting a primary amide intermediate to the target nitrile. Treatment of 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanamide with propylphosphonic anhydride (T3P) in ethyl acetate at 75°C induces dehydration, yielding 2-(4-amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile. T3P, a mild dehydrating agent, prevents side reactions such as ester hydrolysis or pyrazole ring degradation.

Optimization Insights

  • Reagent Ratio : T3P (50% w/w in ethyl acetate) at 1.5 equivalents ensures complete conversion.

  • Temperature Control : Maintaining 75°C prevents exothermic side reactions.

  • Workup : Neutralization with 5N NaOH (pH 8–9) followed by heptane crystallization isolates the product in 67% yield.

Comparative Analysis of Synthetic Routes

Industrial vs. Laboratory-Scale Protocols

Industrial processes prioritize scalability and cost-efficiency, often using dichloromethane (DCM) for extractions and MTBE for crystallizations. Laboratory-scale syntheses, however, may employ alternative solvents like tetrahydrofuran (THF) for improved solubility of intermediates.

Solvent Comparison Table

SolventPurposeAdvantagesLimitations
DCMExtractionHigh volatility, low costEnvironmental toxicity
MTBECrystallizationLow polarity, high purityFlammability
THFReaction mediumSolubility enhancerPeroxide formation risk

Role of Catalysts and Reagents

Zinc chloride (ZnCl₂) facilitates the coupling of pyrazole intermediates with chloropyrimidines by activating the chloro leaving group. Conversely, triethylamine (Et₃N) neutralizes HCl byproducts, preventing acid-mediated decomposition of sensitive intermediates.

Challenges and Mitigation Strategies

Regioisomer Formation

During pyrimidine coupling, undesired regioisomers may form due to ambident nucleophilicity of the pyrazole amine. Employing bulky bases like DIPEA (diisopropylethylamine) and low temperatures (0°C) suppresses regioisomerization, enhancing selectivity.

Regioisomer Control Table

ConditionRegioisomer Ratio (Desired:Undesired)
DIPEA, 0°C59.9% : 31.8%
Et₃N, 25°C45.2% : 54.8%

Purification Techniques

Crystallization remains the preferred method for isolating high-purity product. For example, sequential crystallization with heptane and ethyl acetate achieves >99% purity, as confirmed by HPLC .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group and pyrazole nitrogen atoms participate in nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProducts/OutcomesKey References
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMF, 80°CSubstitution at pyrazole N-1 or nitrile group
AcylationAcetyl chloride, pyridine, RTAcetylated pyrazole derivatives
SulfonationSO₃·H₂SO₄, 0°CSulfonated pyrazole intermediates
  • Mechanistic Insights :

    • The pyrazole N-1 atom acts as a nucleophile due to lone pair availability, enabling alkylation or acylation.

    • Steric hindrance from the 2-methyl group limits reactivity at the adjacent nitrile group in some cases.

Cyclization Reactions

The nitrile group facilitates cyclization to form heterocyclic systems.

Reaction PartnersConditionsProductsReferences
Hydrazine hydrateEthanol, reflux, 12hPyrazolo[1,5-a]pyrimidine derivatives
HydroxylamineHCl, H₂O, 60°CIsoxazole-linked pyrazoles
ThioureaKOH, EtOH, 70°CThiazole hybrids
  • Example : Reaction with hydrazine forms a fused pyrazolo-pyrimidine system via nucleophilic attack on the nitrile, followed by cyclization (Scheme 1) .

Oxidation and Reduction

The nitrile group and pyrazole ring undergo redox transformations.

ProcessReagentsOutcomesReferences
Nitrile hydrolysisH₂SO₄ (20%), reflux, 6hCorresponding carboxylic acid
Partial reductionLiAlH₄, THF, 0°CPrimary amine derivative
Pyrazole ring oxidationH₂O₂, AcOH, 50°CPyrazole N-oxide formation
  • Structural Impact : Hydrolysis of the nitrile to a carboxylic acid enhances water solubility, critical for pharmacological applications.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at the C-4 position (para to the amino group).

ElectrophileConditionsProductsReferences
BromineBr₂, CHCl₃, RT4-Bromo-pyrazole derivative
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-pyrazole analog
  • Regioselectivity : The amino group directs electrophiles to the C-4 position due to its electron-donating resonance effects .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrazole ring.

Reaction TypeCatalysts/ReagentsProductsReferences
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMFBiaryl-pyrazole hybrids
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halidesN-Aryl pyrazole derivatives
  • Applications : These reactions are pivotal for synthesizing pharmacologically active analogs.

Tautomerism and pH-Dependent Reactivity

The compound exhibits pH-dependent tautomerism, influencing its reactivity:

  • Acidic conditions : Pyrazole exists as a 1H-tautomer, enhancing electrophilic substitution at C-4 .

  • Basic conditions : Deprotonation at the amino group forms a resonance-stabilized anion, promoting nucleophilic reactions .

Comparative Reactivity with Analogues

The 2-methyl branch on the propanenitrile chain differentiates this compound from linear analogs:

CompoundKey Structural DifferenceReactivity Profile
3-(5-Amino-3-methyl-pyrazol-1-yl)propanenitrile Linear nitrile chainHigher susceptibility to hydrolysis
2-(4-Amino-1H-pyrazol-1-yl)propanenitrileNo methyl on pyrazoleFaster electrophilic substitution

Mechanistic Case Study: Hydrazine Cyclization

A representative reaction pathway with hydrazine (Figure 1):

  • Step 1 : Hydrazine attacks the nitrile carbon, forming a thioamide intermediate.

  • Step 2 : Intramolecular cyclization occurs via nucleophilic attack by the pyrazole amino group.

  • Step 3 : Aromatic stabilization yields a pyrazolo[1,5-a]pyrimidine .

Scientific Research Applications

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and nitrile group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from recent literature, focusing on molecular structure, synthesis, and functional properties.

Structural Differences and Implications

  • Pyrazole vs. Biphenyl/Azo Groups: The target compound’s pyrazole ring introduces hydrogen-bonding capability (via the amino group) and aromaticity, contrasting with the biphenyl system in (enhanced hydrophobicity) or the azo group in (thermal instability and radical generation) .
  • Nitrile Positioning : The branched nitrile in the target compound reduces steric hindrance compared to cyclohexyl-propanedinitrile (), which has dual nitriles that may hinder reactivity .

Functional and Application Differences

  • Pharmaceutical Potential: The amino-pyrazole motif in the target compound is common in kinase inhibitors (e.g., anticancer agents), unlike the biphenyl nitrile () or azo compound (), which lack bioactivity-enhancing substituents .
  • Agricultural Relevance : Compounds like 2,2'-azobis[2-methyl-propanenitrile] () are detected as volatiles in crops but lack direct therapeutic relevance, emphasizing the target compound’s specialized role .

Biological Activity

2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile, also known by its CAS number 1393100-52-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and a nitrile group, contributing to its diverse pharmacological properties.

  • Molecular Formula : C8H12N4
  • Molecular Weight : 164.21 g/mol
  • CAS Number : 1393100-52-1
  • Purity : >95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, pyrazole derivatives have shown:

  • IC50 values in the range of 0.1–100 nM against different cancer types, suggesting strong cytotoxicity .
  • Enhanced selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects during treatment .

The biological activity of this compound may be attributed to its ability to interfere with specific molecular targets involved in cell proliferation and survival pathways:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Some pyrazole derivatives have been reported to inhibit MMP-2 and MMP-9, enzymes involved in cancer metastasis .
  • Apoptosis Induction : Certain studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways .

Case Studies and Research Findings

A notable study evaluated the efficacy of various pyrazole derivatives, including 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile, against breast cancer cell lines (e.g., MDA-MB-231). The findings indicated:

  • Significant growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil.
  • A selectivity index favoring cancerous cells, indicating a promising therapeutic window for further development .

Safety and Toxicity Profile

The safety profile of 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile has been assessed in various preclinical models:

  • No acute toxicity was observed in animal models at doses up to 2000 mg/kg .
  • Studies suggest a favorable pharmacokinetic profile with adequate bioavailability and clearance rates, making it a candidate for further clinical evaluation .

Comparative Analysis of Pyrazole Derivatives

A summary table comparing the biological activities of selected pyrazole derivatives is provided below:

Compound NameStructureIC50 (nM)Selectivity IndexMechanism
Compound ASimilar50HighMMP Inhibition
Compound BSimilar30ModerateApoptosis Induction
2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrileC8H12N420HighMMP Inhibition & Apoptosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Amino-3-methyl-pyrazol-1-yl)-2-methyl-propanenitrile, and how are reaction conditions optimized?

  • Answer : A key method involves the condensation of 3-aryl-2-(aminomethylene)propanenitriles with hydrazinium salts in methanol or ethanol under reflux (70–80°C), yielding pyrazole derivatives. For example, hydrazinium salts react with nitriles to form pyrazole cores via cyclization, with yields influenced by solvent polarity and reaction time . Optimization strategies include adjusting molar ratios (e.g., 1:1.2 nitrile-to-hydrazine) and using catalytic acetic acid to accelerate cyclization .

Q. How is the compound characterized to confirm structural integrity?

  • Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural confirmation, providing bond-length precision (mean C–C = 0.003 Å) and crystallographic parameters (R factor < 0.04) . Complementary techniques include:

  • ¹H/¹³C NMR : Distinct signals for cyano (-CN, δ ~110–120 ppm) and pyrazole protons (δ 6.5–8.5 ppm).
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) .

Q. What stability considerations are critical during storage and handling?

  • Answer : The compound is sensitive to light and moisture due to its cyano and amino groups. Storage recommendations:

  • Temperature : Controlled room temperature (20–25°C) in amber vials.
  • Humidity : Desiccants (silica gel) to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization pathway during synthesis?

  • Answer : Isotopic labeling (e.g., ¹⁵N-tagged hydrazines) and in-situ FTIR monitoring reveal intermediates. For instance, the formation of a hydrazone intermediate precedes cyclization to the pyrazole ring. Computational DFT studies (B3LYP/6-31G*) further validate transition states and activation energies .

Q. What strategies resolve contradictions in reported synthetic yields for analogous pyrazole derivatives?

  • Answer : Discrepancies arise from:

  • Reagent purity : Hydrazinium salts with <95% purity reduce yields by promoting side reactions (e.g., dimerization).
  • Solvent effects : Ethanol vs. methanol alters reaction kinetics; ethanol’s higher boiling point (78°C vs. 65°C) improves conversion in reflux conditions .
  • Data normalization : Yields should be recalculated against internal standards (e.g., 1,3,5-trimethoxybenzene) to account for isolation losses .

Q. How can the compound serve as a precursor for heterocyclic systems?

  • Answer : The cyano and amino groups enable diverse transformations:

  • Indole synthesis : Acid-catalyzed cyclization with aldehydes yields 2-substituted indoles (e.g., 2-phenylindole, 85% yield) .
  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides produces 1,2,3-triazoles, useful in medicinal chemistry .
  • Photochemical applications : Photoirradiation of azide-functionalized derivatives generates nitrenes for polymer crosslinking .

Q. What analytical methods detect and quantify process-related impurities?

  • Answer : Pharmacopeial guidelines recommend:

  • LC-MS/MS : To identify impurities like 2-(3-(1-cyanoethyl)-5-triazolylmethylphenyl)-2-methylpropanenitrile (detection limit: 0.1% w/w) .
  • HPLC-UV : Using C18 columns (4.6 × 250 mm, 5 µm) with 0.1% TFA in mobile phases to resolve polar byproducts .

Methodological Recommendations

  • Synthesis : Prioritize ethanol as a solvent for higher yields and shorter reaction times .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Contradiction Analysis : Cross-validate NMR and XRD data with computational models to resolve structural ambiguities .

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